REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[C:13]([O:17][C:18]([NH:20][CH2:21][CH2:22][NH2:23])=[O:19])([CH3:16])([CH3:15])[CH3:14]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:23][CH2:22][CH2:21][NH:20][C:18](=[O:19])[O:17][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:8])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted three times with 50 ml of ethyl acetate each time
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Type
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EXTRACTION
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Details
|
The ethyl acetate extract
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Type
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WASH
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Details
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is washed twice with 50 ml of water each time
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
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Details
|
evaporated to dryness
|
Type
|
FILTRATION
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Details
|
filtered off under suction
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)NCCNC(OC(C)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |